molecular formula C16H14NNaO2 B1392881 sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate CAS No. 1258639-43-8

sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

Cat. No.: B1392881
CAS No.: 1258639-43-8
M. Wt: 275.28 g/mol
InChI Key: NEEHDOKACHMQNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate ( 1258639-43-8) is a chemical compound with the molecular formula C16H14NNaO2 and a molecular weight of 275.28 . It is supplied as a solid and requires cold-chain transportation . This product is strictly for Research Use Only. Research Context and Potential Applications This compound is the sodium salt of 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid . The indole and phenylacetate moieties in its structure are of significant research interest. It is important to distinguish this compound from the pharmacological agent sodium phenylacetate, which is a well-established treatment for urea cycle disorders that acts as an ammonia scavenger . The specific research applications, biological mechanisms, and metabolic pathways for sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate are not currently detailed in the public domain and represent an area for scientific investigation. Handling and Storage For product stability, it is recommended to store this compound in an inert atmosphere at room temperature . Researchers should consult the safety data sheet for detailed handling and safety information prior to use.

Properties

IUPAC Name

sodium;2-(2,3-dihydroindol-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2.Na/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17;/h1-9,15H,10-11H2,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEHDOKACHMQNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for indole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Boron hydrides

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-diones, while reduction can yield various dihydroindole derivatives .

Scientific Research Applications

Chemistry

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is utilized as a precursor in the synthesis of various indole derivatives. Its unique structure allows for diverse chemical modifications, enabling the development of new compounds with potential biological activities.

Reaction Type Reagents Products
OxidationPotassium permanganateIndole-2,3-diones
ReductionBoron hydridesDihydroindole derivatives
SubstitutionHalogens (e.g., Cl, Br)Halogenated indoles

Biology

Research indicates that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may possess neuroprotective and antioxidant properties. Studies have shown its potential to modulate biochemical pathways involved in neurodegenerative diseases.

Case Study: Neuroprotection
In vitro studies demonstrated that this compound could reduce oxidative stress markers in neuronal cells, suggesting its role in protecting against neurodegeneration. Further research is needed to elucidate its mechanisms of action.

Medicine

The compound is being investigated for its therapeutic potential in drug development. Particularly, it shows promise in targeting melatonin receptors, which are implicated in sleep regulation and various psychiatric disorders.

Clinical Implications:
Preliminary studies suggest that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may enhance the efficacy of existing treatments for insomnia and mood disorders by modulating melatonin signaling pathways.

Industry

In industrial applications, this compound is employed as an intermediate in the production of pharmaceuticals and other chemical products. Its versatility makes it valuable in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate involves its interaction with specific molecular targets and pathways. For instance, it may act on melatonin receptors, influencing circadian rhythms and exhibiting neuroprotective effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below compares sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate with key analogs based on molecular features, solubility, and functional groups:

Compound Molecular Formula Key Structural Features Solubility/Stability Pharmacological Relevance
Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate (Target Compound) C₁₆H₁₄NNaO₂* Sodium salt; 2,3-dihydroindole substituent High water solubility (ionic form) Enhanced bioavailability due to solubility
2-[(4-Acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate C₂₀H₁₆N₂O₆ 2,3-dioxoindole; acetylphenyl group Moderate solubility (ester group) Potential protease inhibition (oxo groups)
Ethyl 2-(2-phenyl-1H-indol-1-yl)acetate C₁₈H₁₇NO₂ Ester group; fully aromatic indole Low water solubility (lipophilic ester) Prodrug potential (ester hydrolysis)
2-(6-Methyl-1H-indol-3-yl)acetic Acid C₁₁H₁₁NO₂ Free acid; methyl-substituted indole Moderate solubility (carboxylic acid) Anti-inflammatory activity (indole derivatives)
Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid) C₁₄H₁₂O₃ Diphenyl-hydroxyacetate Low solubility (non-ionic) Anticholinergic applications
all-rac-dimethyl 2,2'-(piperidine-1,2-diyl)bis(2-phenylacetate) C₂₄H₂₈N₂O₄ Piperidine-linked dimeric structure Variable (ester groups) Neuromodulatory potential (piperidine backbone)
Pyrazol-Indole Derivatives (e.g., Compound 11) C₂₄H₂₄N₄O₃ Pyrazole ring fused with indole Moderate solubility (polar substituents) Kinase inhibition (heterocyclic motifs)

*Hypothetical formula inferred from analogs.

Key Observations

  • Solubility : The sodium salt form of the target compound offers superior aqueous solubility compared to ester derivatives (e.g., ethyl 2-(2-phenyl-1H-indol-1-yl)acetate) or free acids (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid) .
  • Functional Groups : Unlike the acetylated or oxo-substituted analogs (e.g., ), the target compound lacks electron-withdrawing groups, which may influence its electronic profile and reactivity .
  • Biological Activity : Indole derivatives are frequently associated with bioactivity, such as anti-inflammatory or kinase-inhibitory effects. The sodium salt’s solubility may improve its pharmacokinetic profile compared to less soluble analogs .

Biological Activity

Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate, an indole derivative, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential neuroprotective and antioxidant properties, along with various other pharmacological effects. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their broad spectrum of biological activities. Sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate is part of this class and exhibits a range of effects including:

  • Antioxidant Activity : Protects cells from oxidative stress.
  • Neuroprotective Properties : May help in preventing neurodegenerative diseases.
  • Antimicrobial Activity : Inhibits the growth of various pathogens.

The biological activity of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate can be attributed to several mechanisms:

  • Antioxidant Action : This compound scavenges free radicals, thereby reducing oxidative damage in cells. Studies have shown that it can enhance cellular defense mechanisms against oxidative stress.
  • Neuroprotective Effects : Research indicates that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate may interact with melatonin receptors, which play a crucial role in neuroprotection and circadian rhythm regulation .
  • Anti-inflammatory Properties : The compound may inhibit pathways associated with inflammation, potentially providing therapeutic benefits in inflammatory diseases .

Antioxidant Activity

A study demonstrated that sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate exhibited significant cytoprotective activity against oxidative stress. At a concentration of 0.1 mg/mL, it achieved up to 94.7% protection compared to the standard antioxidant Trolox (96.0%) .

Compound Concentration (mg/mL)Cytoprotective Activity (%)
0.194.7
Trolox96.0

Neuroprotective Studies

In neuroprotection studies, sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate was found to reduce neuronal cell death in models of neurodegeneration. The compound's interaction with melatonin receptors was highlighted as a potential mechanism for its protective effects against excitotoxicity and oxidative stress .

Antimicrobial Effects

Research has also explored the antimicrobial properties of sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate. It has shown efficacy against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of p-toluenesulfonic acid (0.5–1.0 eq.) to accelerate cyclization steps .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures enhance salt precipitation .
  • Temperature Control : Maintain 60–80°C during condensation steps to balance reaction rate and side-product formation .
ParameterOptimal RangeImpact on Yield/Purity
Catalyst Loading0.5–1.0 eq.Reduces side reactions
Reaction Temperature60–80°CMinimizes decomposition
Hydrolysis pH8.5–9.5 (NaOH)Ensures complete salt formation

How can researchers employ SHELXL for refining the crystal structure of this compound, and what challenges might arise during data interpretation?

Advanced Research Question
SHELXL is critical for small-molecule crystallography:

  • Data Input : High-resolution (<1.0 Å) X-ray diffraction data is ideal. Use SHELXC/D/E for initial phasing and SHELXL for refinement .
  • Challenges :
    • Twinned Data : Use the TWIN and BASF commands to model twin domains .
    • Disorder : Apply PART and SUMP restraints for flexible indole or phenyl groups .
    • Anisotropic Effects : Refine thermal parameters with ANIS to account for atomic displacement .

Q. Validation Metrics :

  • R-Factors : Target R₁ < 0.05 and wR₂ < 0.12 for high-quality structures.
  • Residual Electron Density : Ensure peaks < 0.3 e⁻/ų post-refinement .

What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Basic Research Question

  • NMR :
    • ¹H NMR : Look for indole NH (~10.5 ppm) and phenyl protons (7.2–7.6 ppm). Coupling patterns confirm stereochemistry .
    • ¹³C NMR : Carbonyl (170–175 ppm) and quaternary carbons (125–135 ppm) validate the acetamide backbone .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/water + 0.1% TFA. Retention time ~8.2 min .
TechniqueKey Peaks/ParametersPurpose
¹H NMRδ 10.5 (s, 1H, NH)Indole moiety confirmation
HPLCtR = 8.2 min, purity >98%Quantify residual solvents

How can computational methods predict the biological activity of this compound, and what validation experiments are necessary?

Advanced Research Question

  • In Silico Approaches :
    • Molecular Docking : Target enzymes like cyclooxygenase-2 (COX-2) or tyrosine kinases. Use AutoDock Vina with AMBER force fields .
    • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with cytotoxicity .
  • Validation :
    • In Vitro Assays : MTT assays (IC₅₀) against cancer cell lines (e.g., HeLa) .
    • ADMET Prediction : SwissADME for bioavailability and toxicity profiles .

What strategies resolve contradictions in synthetic yields or spectral data across studies?

Advanced Research Question

  • Reproducibility Checks :
    • Catalyst Screening : Compare p-toluenesulfonic acid vs. Lewis acids (e.g., ZnCl₂) for step efficiency .
    • Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm regiochemistry disputed in LC-MS data .
  • Data Harmonization :
    • Crystallographic Deposition : Publish CIF files to the Cambridge Structural Database for independent validation .
    • Collaborative Studies : Replicate protocols across labs to isolate variables (e.g., humidity, solvent grade) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate
Reactant of Route 2
sodium 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetate

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